molecular formula C11H14N2O2S B13066046 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13066046
M. Wt: 238.31 g/mol
InChI Key: YDHYAZWUSYMDBS-UHFFFAOYSA-N
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Description

3-tert-Butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a tert-butyl group at position 3, a methyl group at position 6, and a carboxylic acid moiety at position 5.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-6-8(9(14)15)13-7(11(2,3)4)5-16-10(13)12-6/h5H,1-4H3,(H,14,15)

InChI Key

YDHYAZWUSYMDBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CSC2=N1)C(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Ester Intermediates and Radical Bromination

A key approach involves the synthesis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate as a precursor, which undergoes free-radical bromination to introduce a bromomethyl group at the 6-position. This versatile intermediate enables further functionalization.

  • Step 1: Preparation of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

    The ester is synthesized by condensation reactions involving appropriate precursors such as ethyl-2-chloroacetoacetate and amine derivatives under reflux conditions in solvents like 1,4-dioxane. The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product is purified by silica gel column chromatography, yielding up to 91% of the ester intermediate.

  • Step 2: Free-Radical Bromination

    Using N-bromosuccinimide (NBS) as the brominating agent, the ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes selective bromination at the methyl group to form ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate. This step is critical for introducing a reactive handle for subsequent coupling reactions.

Coupling with Chiral Auxiliaries and Hydrolysis

The bromomethyl intermediate can be coupled with chiral auxiliaries such as Schöllkopf's reagent or with diethyl (Boc-amino)malonate to generate amino acid analogs. Subsequent acidic hydrolysis converts esters to the corresponding carboxylic acids.

  • Step 3: Coupling Reaction

    The bromomethyl compound is reacted with the chiral auxiliary under mild conditions to form a coupled product. This reaction is typically conducted in dry solvents with bases to facilitate nucleophilic substitution.

  • Step 4: Acidic Hydrolysis

    Hydrolysis under acidic or basic conditions removes protecting groups and converts esters into carboxylic acids, yielding 3-tert-butyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid or its analogs.

Alternative Synthetic Routes

Another reported method involves direct hydrolysis of the ester intermediate using lithium hydroxide in a mixture of tetrahydrofuran (THF) and methanol at low temperature, followed by acidification to precipitate the carboxylic acid.

  • Step 1: Hydrolysis

    The ester is treated with LiOH·H2O (3 equivalents) at 0 °C to room temperature for 16 hours. The reaction is monitored by TLC.

  • Step 2: Acidification and Isolation

    The reaction mixture is acidified to pH 4–5 using 4N HCl, precipitating the carboxylic acid, which is then filtered and dried, yielding 82–85%.

Functionalization of the Carboxylic Acid

The carboxylic acid can be further functionalized by coupling with amines such as piperazine derivatives using coupling reagents like HATU and bases such as DIPEA in dimethylformamide (DMF). This step is useful for generating derivatives for biological evaluation.

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Ester formation Ethyl-2-chloroacetoacetate, reflux 1,4-Dioxane Reflux (~100 °C) 80–91 Monitored by TLC, purified by column chromatography
Free-radical bromination NBS Suitable organic solvent Room temperature Not specified Selective bromination at methyl group
Coupling with chiral auxiliary Schöllkopf's reagent or diethyl (Boc-amino)malonate Dry solvent, base Room temperature Not specified Forms amino acid analogs
Hydrolysis of ester LiOH·H2O (3 eq) THF/MeOH 0 °C to RT 82–85 Acidification with HCl to isolate acid
Amide coupling HATU, DIPEA, amine (e.g., piperazine) DMF Room temperature 76–79 Purified by column chromatography
  • The free-radical bromination step is crucial for introducing a reactive site for further functionalization and must be carefully controlled to avoid overbromination or side reactions.

  • The use of chiral auxiliaries enables stereoselective synthesis of amino acid derivatives based on the imidazo[2,1-b]thiazole scaffold.

  • Hydrolysis conditions are mild and efficient, providing high yields of the carboxylic acid without decomposition of the heterocyclic ring.

  • Coupling reactions using modern peptide coupling reagents like HATU facilitate the synthesis of amide derivatives, expanding the compound's utility in medicinal chemistry.

  • The overall synthetic route is modular, allowing for variation in substituents and functional groups, which is valuable for structure-activity relationship studies.

The preparation of 3-tert-butyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid primarily relies on the synthesis of an ester intermediate, selective radical bromination, coupling with auxiliaries or amines, and hydrolysis to the carboxylic acid. These methods are supported by detailed experimental procedures and yield data, demonstrating their robustness and applicability in heterocyclic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the imidazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The structural uniqueness of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid lies in its bulky tert-butyl group at position 3. Below is a comparative analysis with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Methyl (6), carboxylic acid (5) C₇H₆N₂O₂S 182.20 Lacks tert-butyl group at position 3
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid Ethyl (3), isopropyl (6) C₁₁H₁₄N₂O₂S 238.31 Smaller alkyl groups vs. tert-butyl
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid Trifluoromethyl (6) C₇H₃F₃N₂O₂S 236.17 Electron-withdrawing CF₃ vs. methyl
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid Methyl (2), CF₃ (6) C₈H₅F₃N₂O₂S 250.20 Substituent positions differ (2 vs. 3)

Key Observations :

  • Trifluoromethyl-substituted derivatives (e.g., 6-(trifluoromethyl)) exhibit increased lipophilicity and metabolic stability, making them favorable for pharmacokinetic optimization .

Physicochemical Properties

  • Melting Points: 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: 164–165°C .
  • Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to smaller alkyl or polar substituents (e.g., carboxylic acid derivatives in ).

Biological Activity

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Anticancer Properties

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure plays a crucial role in its biological activity. Notably, compounds featuring thiazole rings are often linked to enhanced anticancer activity due to their ability to interact with cellular targets involved in tumor growth and proliferation.

In a study assessing the cytotoxicity of several thiazole derivatives, it was found that the presence of electron-donating groups significantly influenced their potency. For instance, the introduction of a methyl group at position 4 of the phenyl ring was associated with increased cytotoxicity against cancer cell lines such as Jurkat and A-431 .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is critical for reducing tumor growth and promoting cell death in malignant tissues.
  • Inhibition of Proliferation : Studies indicate that this compound can inhibit cell proliferation by interfering with cell cycle progression, particularly at the G1/S transition phase.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are vital for the biological activity of thiazole derivatives. Key observations include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.
  • Substituents : The presence and position of substituents such as methyl or carboxylic acid groups influence both the efficacy and selectivity of the compound against different cancer types.
Compound StructureIC50 (µg/mL)Notes
This compound1.61 ± 1.92Effective against Jurkat cells
Other Thiazole DerivativesVariesStructure modifications impact potency

Study 1: Cytotoxicity Evaluation

In a comparative study involving various thiazole derivatives, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The study utilized MTT assays across multiple cancer cell lines including glioblastoma and melanoma.

Study 2: Mechanistic Insights

A separate investigation employed molecular dynamics simulations to elucidate the interaction between this compound and Bcl-2 protein. The results indicated that hydrophobic interactions were predominant in stabilizing the compound within the protein binding site, suggesting a potential pathway for therapeutic intervention in apoptosis regulation.

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